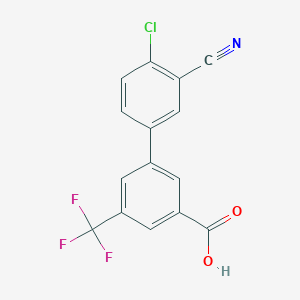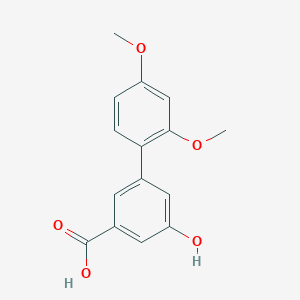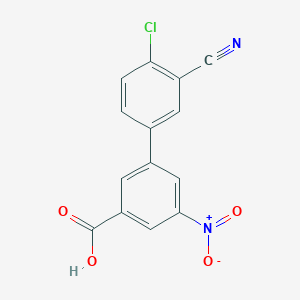
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% (3-CTFB), is a chemical compound with a molecular weight of 303.55 g/mol and a chemical formula of C14H6ClF3NO2. It is a white crystalline solid with a melting point of 104-106°C. 3-CTFB is a trifluoromethylated phenyl benzoic acid, with a chlorine-substituted phenyl group and a cyanide group in the 3-position. It is a synthetic compound that is used in various scientific applications, such as in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of biochemical and physiological processes.
Scientific Research Applications
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% has been used extensively in scientific research, particularly in the study of enzyme-catalyzed reactions. It has been used to study the mechanism of action of various enzymes, such as the serine proteases and the cytochrome P450 enzymes. It has also been used to study the biochemical and physiological effects of various compounds, such as drugs, hormones, and toxins. In addition, 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of various enzymes, such as the serine proteases and the cytochrome P450 enzymes. It is thought to act by forming a covalent bond with the active site of the enzyme, thus blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% are not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as the serine proteases and the cytochrome P450 enzymes. In addition, it is believed to have anti-inflammatory and antineoplastic effects.
Advantages and Limitations for Lab Experiments
The use of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use. It is not very soluble in water, and its solubility in organic solvents is limited. Furthermore, it is not very soluble in aqueous solutions.
Future Directions
There are several potential future directions for the use of 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. It could be used to study the mechanism of action of other enzymes, and to study the biochemical and physiological effects of other compounds. It could also be used in the synthesis of other pharmaceuticals, such as antibiotics, antivirals, and antifungals. In addition, it could be used to study the effects of environmental toxins, and to develop new therapeutic agents for the treatment of various diseases. Finally, it could be used to study the effects of various drugs on the human body, and to develop new drug delivery systems.
Synthesis Methods
3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-cyanophenol with trifluoroacetic anhydride in the presence of pyridine, which yields 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95% in a yield of 95%. The second step involves the recrystallization of the crude product to obtain pure 3-(4-Chloro-3-cyanophenyl)-5-trifluoromethylbenzoic acid, 95%.
properties
IUPAC Name |
3-(4-chloro-3-cyanophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3NO2/c16-13-2-1-8(3-11(13)7-20)9-4-10(14(21)22)6-12(5-9)15(17,18)19/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWHWZDCDQSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690789 |
Source


|
| Record name | 4'-Chloro-3'-cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-15-2 |
Source


|
| Record name | 4'-Chloro-3'-cyano-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














